molecular formula C14H23NO4 B174986 Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 135716-08-4

Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No. B174986
Key on ui cas rn: 135716-08-4
M. Wt: 269.34 g/mol
InChI Key: NJORMFNJZLXLCN-UHFFFAOYSA-N
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Patent
US09326985B2

Procedure details

A mixture of tert-butyl 4-oxopiperidine-1-carboxylate 165a (10.0 g, 50.2 mmol) and ethyl 2-(triphenylphosphoranylidene)acetate (26.2 g, 75.3 mmol) in toluene (200 mL) was stirred at 100° C. for 1 h. See FIG. 6. The mixture was concentrated and purified by column chromatography on silica gel (petroleum ether:ethyl acetate=10:1) to afford tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate 165b (12.6 g, 93%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 5.72 (s, 1H), 4.16 (q, J=7.2 Hz, 2H), 3.52-3.45 (m, 4H), 2.94 (t, J=5.6 Hz, 2H), 2.28 (t, J=5.6 Hz, 2H), 1.48 (s, 9H), 1.29 (t, J=7.6 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=[CH:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:26]([O:25][C:23](=[O:24])[CH:22]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1)[CH3:27]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
26.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=CC(=O)OCC)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (petroleum ether:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C=C1CCN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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